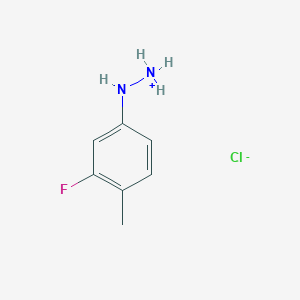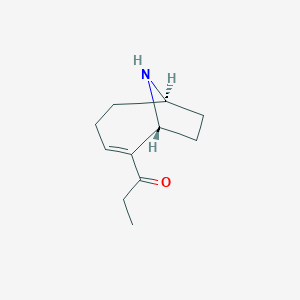![molecular formula C34H42O8 B127532 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol CAS No. 235106-88-4](/img/structure/B127532.png)
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol typically involves the reaction of 5,5-dimethyl-1,3-dioxane derivatives with methoxyphenyl compounds under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(5,5-dimethyl-1,3-dioxan-2-yl)phenylmethanol
- 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
235106-88-4 |
|---|---|
分子式 |
C34H42O8 |
分子量 |
578.7 g/mol |
IUPAC 名称 |
bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C34H42O8/c1-32(2)18-39-30(40-19-32)22-8-14-28(37-6)26(16-22)34(35,24-10-12-25(36-5)13-11-24)27-17-23(9-15-29(27)38-7)31-41-20-33(3,4)21-42-31/h8-17,30-31,35H,18-21H2,1-7H3 |
InChI 键 |
HJLHQRLHVSSREH-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C |
规范 SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
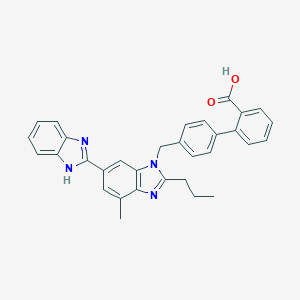
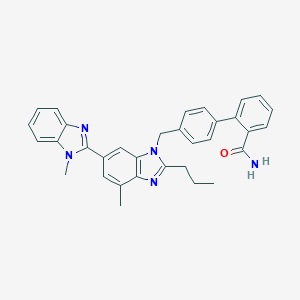
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)

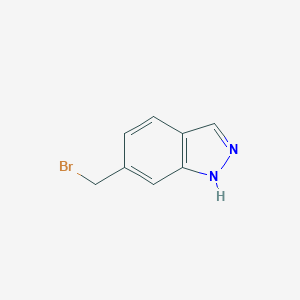

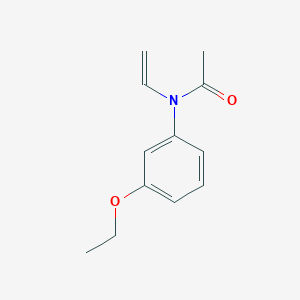
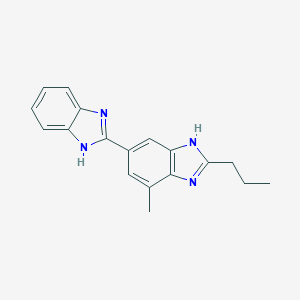
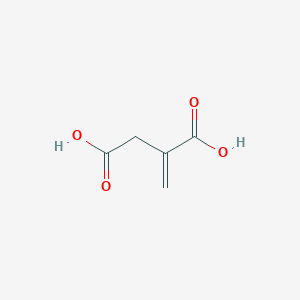
![(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one](/img/structure/B127482.png)
